molecular formula C16H18INO3 B8335575 Ethyl 1-butyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Ethyl 1-butyl-6-iodo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B8335575
M. Wt: 399.22 g/mol
InChI Key: DTFQONGHZRPHEW-UHFFFAOYSA-N
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Patent
US07674801B2

Procedure details

A suspension of (Z)-ethyl 3-(dimethylamino)-2-(2-fluoro-5-iodobenzoyl)acrylate (WO2006/010733, 415 mg, 1.06 mmol) in ethanol (6 mL) at room temperature was treated with N-butylamine (0.115 mL, 1.17 mmol). The reaction mixture was stirred until a yellow solution resulted, then concentrated under reduced pressure after 1 h. Potassium carbonate (220 mg, 1.59 mmol) and DMF (4 mL) were added to the concentrate, and the reaction mixture was heated to 70° C. for 3 h, cooled to room temperature, and allowed to stand overnight. The next day the reaction mixture was poured into water, and the solid that formed was collected by filtration, washed with water, dissolved in methylene chloride and concentrated under reduced pressure to give title compound which was placed on high vac to remove residual solvent. MS (ESP): 400 (M+H+) for C16H18INO3; NMR: 0.90 (t, J=7 Hz, 3H), 1.28 (t, J=6 Hz, 3H), 1.33 (m, 2H), 1.71 (m, 2H), 4.22 (q, J=7 Hz, 2H), 4.35 (m, 2H), 7.64 (m, 1H), 8.05 (m, 1H), 8.50 (m, 1H), 8.70 (s, 1H).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:20])/[CH:3]=[C:4](/[C:10](=[O:19])[C:11]1[CH:16]=[C:15]([I:17])[CH:14]=[CH:13][C:12]=1F)\[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH2:21](N)[CH2:22][CH2:23]C.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>C(O)C.O>[CH2:20]([N:2]1[C:12]2[C:11](=[CH:16][C:15]([I:17])=[CH:14][CH:13]=2)[C:10](=[O:19])[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3]1)[CH2:21][CH2:22][CH3:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
CN(\C=C(/C(=O)OCC)\C(C1=C(C=CC(=C1)I)F)=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.115 mL
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
220 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until a yellow solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)N1C=C(C(C2=CC(=CC=C12)I)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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